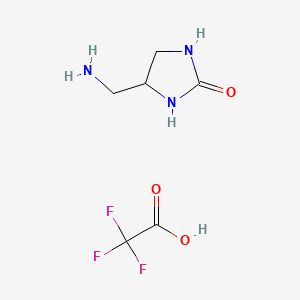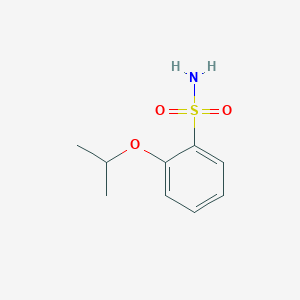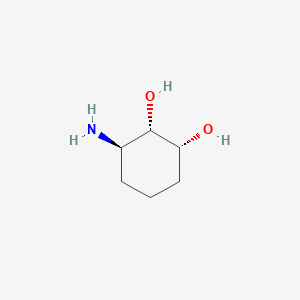
2-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid is an organic compound that belongs to the class of gamma amino acids and derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Méthodes De Préparation
The synthesis of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Industrial production methods often involve the use of room-temperature ionic liquids derived from commercially available Boc-protected amino acids .
Analyse Des Réactions Chimiques
2-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common reagents used in these reactions include strong acids like trifluoroacetic acid for Boc deprotection, and bases such as sodium hydroxide for Boc protection . Major products formed from these reactions include the free amine and various substituted derivatives.
Applications De Recherche Scientifique
2-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid involves the protection of amine groups during chemical reactions. The Boc group provides steric hindrance, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved include the interaction with enzymes and other proteins, facilitating the study of biochemical processes .
Comparaison Avec Des Composés Similaires
2-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid can be compared with other similar compounds, such as:
Boc-Dap-OH: (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid.
4-(tert-Butoxycarbonyl)amino)phenylboronic acid: A compound used in boronic acid chemistry.
Boc-Tyr(tBu)-OH: N-Boc-O-tert-butyl-L-tyrosine.
These compounds share the Boc protecting group but differ in their core structures and specific applications. The uniqueness of this compound lies in its specific structure, which makes it suitable for particular synthetic and research purposes.
Propriétés
Formule moléculaire |
C16H23NO4 |
|---|---|
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
3-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-10(2)13(14(18)19)11-6-8-12(9-7-11)17-15(20)21-16(3,4)5/h6-10,13H,1-5H3,(H,17,20)(H,18,19) |
Clé InChI |
JXGKPCMCHPIIEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


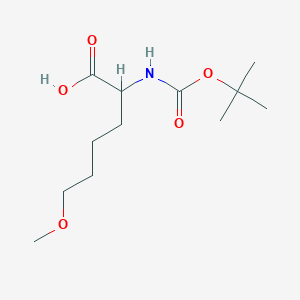
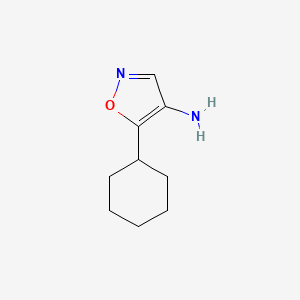




![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)



